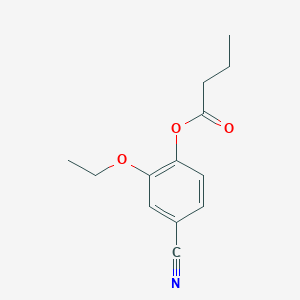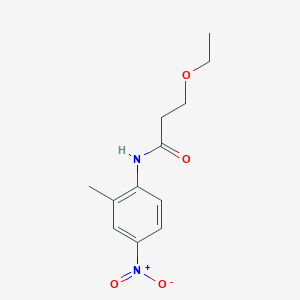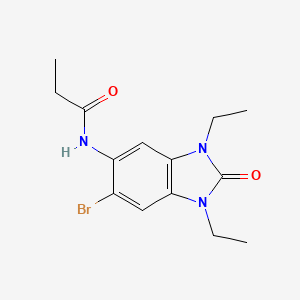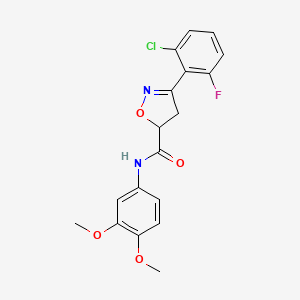
4-cyano-2-ethoxyphenyl butyrate
Descripción general
Descripción
4-cyano-2-ethoxyphenyl butyrate (CEPB) is a chemical compound that has gained attention in recent years due to its potential benefits in scientific research. CEPB is a derivative of butyric acid and is used in various fields of study, including neuroscience, cancer research, and drug development.
Mecanismo De Acción
The mechanism of action of 4-cyano-2-ethoxyphenyl butyrate is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. This compound has also been found to decrease the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-cyano-2-ethoxyphenyl butyrate in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological diseases. This compound has also been found to have low toxicity and is well-tolerated in animal models.
One of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
Direcciones Futuras
There are several future directions for research on 4-cyano-2-ethoxyphenyl butyrate. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more effective treatments for various diseases.
In the field of neuroscience, future research could focus on the potential of this compound as a treatment for neurodegenerative diseases, such as Parkinson's and Alzheimer's. In the field of cancer research, future research could focus on the development of this compound-based anticancer drugs.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has potential benefits in scientific research. This compound has been found to have neuroprotective effects, inhibit the growth of cancer cells, and modulate various signaling pathways. While there are limitations to using this compound in lab experiments, its potential applications in the treatment of various diseases make it an important area of research for the future.
Aplicaciones Científicas De Investigación
4-cyano-2-ethoxyphenyl butyrate has been found to have various scientific research applications, including in the field of neuroscience. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. This compound has also been found to enhance the growth and differentiation of neural stem cells, making it a potential candidate for the treatment of neurodegenerative diseases.
This compound has also been studied in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
(4-cyano-2-ethoxyphenyl) butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-5-13(15)17-11-7-6-10(9-14)8-12(11)16-4-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFLCXJYRJMMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)C#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-(2-phenoxyethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4193399.png)

![4-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4193404.png)
![N-[4-({4-[3-(isobutylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4193405.png)

![N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4193419.png)
![N-cyclohexyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4193425.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4193435.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4193448.png)

![ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4193463.png)


![ethyl 4-[(3-ethoxypropanoyl)amino]benzoate](/img/structure/B4193481.png)